molecular formula C18H18N2O5S2 B2642288 ethyl 4-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate CAS No. 717830-08-5

ethyl 4-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate

Cat. No.: B2642288
CAS No.: 717830-08-5
M. Wt: 406.47
InChI Key: BDCNQWTVMGCARM-UHFFFAOYSA-N
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Description

Ethyl 4-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. The molecule features a furan-2-ylmethyl substituent at position 3, a methyl group at position 6, and a sulfanyl-linked 3-oxobutanoate ester at position 2.

Properties

IUPAC Name

ethyl 4-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c1-3-24-15(22)8-12(21)10-26-18-19-16-14(7-11(2)27-16)17(23)20(18)9-13-5-4-6-25-13/h4-7H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCNQWTVMGCARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC2=C(C=C(S2)C)C(=O)N1CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the furan-2-ylmethyl group and the ethyl 3-oxobutanoate moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

Ethyl 4-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations at key positions (e.g., pyrimidine core, sulfanyl linkers, or ester groups). Below is a detailed comparison:

Core Heterocycle Modifications

  • Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate (): Key Differences: Replaces the thieno[2,3-d]pyrimidine core with a pyridine ring bearing a cyano group and trifluoromethyl substituent. Implications: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the furan-containing compound. The cyano group may increase electrophilicity, altering reactivity .
  • Implications: The benzodioxol group may improve binding affinity to hydrophobic enzyme pockets but could reduce solubility .

Sulfanyl Linker and Ester Variations

  • Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate (): Key Differences: Lacks the thienopyrimidine core and sulfanyl bridge, instead featuring a simpler propanoate ester linked to a trifluoromethoxyphenyl group. Implications: Simplified structure may enhance synthetic accessibility but reduce target specificity .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Potential Properties
Target Compound Thieno[2,3-d]pyrimidine Furan-2-ylmethyl, methyl, 3-oxobutanoate C₁₉H₁₈N₂O₅S₂ Moderate lipophilicity, enzymatic inhibition
Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate Pyridine Cyano, trifluoromethyl C₁₄H₁₃F₃N₂O₃S High metabolic stability, electrophilicity
Ethyl 4-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate Pyridine Benzodioxol, trifluoromethyl C₂₀H₁₅F₃N₂O₅S Enhanced hydrophobic interactions
Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate Propanoate ester Trifluoromethoxyphenyl C₁₂H₁₁F₃O₄ Simplified scaffold, lower complexity

Research Findings and Implications

  • In contrast, trifluoromethyl groups in analogs (e.g., ) provide strong electron-withdrawing effects, which may stabilize transition states in catalytic processes .
  • Solubility and Bioavailability: The 3-oxobutanoate ester in the target compound and its analogs likely improves solubility compared to non-esterified derivatives. However, bulkier substituents (e.g., benzodioxol in ) may counteract this advantage .
  • Synthetic Feasibility: The pyridine-based analogs () may offer simpler synthesis routes due to their non-fused heterocyclic cores, whereas the thienopyrimidine scaffold in the target compound requires more intricate multi-step protocols .

Biological Activity

Ethyl 4-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate is a complex organic compound with potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's chemical formula is C12H14N2O4SC_{12}H_{14}N_2O_4S with a molecular weight of approximately 270.32 g/mol. The structure features a thieno[2,3-d]pyrimidine core, which is significant for its biological properties.

Antimicrobial Activity

Research indicates that compounds containing thieno[2,3-d]pyrimidine moieties exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of this structure can inhibit the growth of various bacteria and fungi.

Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Ethyl 4-{...}C. albicans8 µg/mL

Anticancer Potential

This compound has shown promise in anticancer research. Various studies have reported its ability to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the MAPK pathway.

Case Study: Anticancer Activity

In a study conducted on human cancer cell lines (e.g., MCF7 breast cancer cells), treatment with the compound resulted in a significant decrease in cell viability (up to 70% at 50 µM concentration). The study highlighted the compound's potential as a lead for further anticancer drug development.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The thieno[2,3-d]pyrimidine scaffold is known to inhibit enzymes involved in nucleic acid synthesis, which is crucial for both microbial and cancer cell proliferation.

Toxicological Profile

While the compound shows promising biological activities, its safety profile remains under investigation. Preliminary toxicity studies indicate that it exhibits low toxicity at therapeutic doses; however, further studies are necessary to fully elucidate its safety and side effects.

Table 2: Toxicological Data

ParameterResult
Acute ToxicityLD50 > 2000 mg/kg
GenotoxicityNegative
Carcinogenic PotentialNot assessed

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